Pyostacine 500

Description

BenchChem offers high-quality Pyostacine 500 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyostacine 500 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

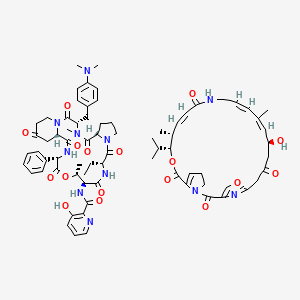

Molecular Formula |

C73H89N11O17 |

|---|---|

Molecular Weight |

1392.5 g/mol |

IUPAC Name |

N-[(3S,6S,12R,15S,16R,19S,22S)-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide;(10R,11R,12E,17E,19E,21S)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone |

InChI |

InChI=1S/C45H54N8O10.C28H35N3O7/c1-6-31-42(59)52-22-11-14-32(52)43(60)51(5)34(24-27-16-18-29(19-17-27)50(3)4)44(61)53-23-20-30(54)25-33(53)39(56)49-37(28-12-8-7-9-13-28)45(62)63-26(2)36(40(57)47-31)48-41(58)38-35(55)15-10-21-46-38;1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h7-10,12-13,15-19,21,26,31-34,36-37,55H,6,11,14,20,22-25H2,1-5H3,(H,47,57)(H,48,58)(H,49,56);5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34)/b;7-5+,10-9+,18-13+/t26-,31-,32+,33+,34+,36+,37+;19-,20-,26-/m11/s1 |

InChI Key |

YVMBAUWDIGJRNY-BESUKNQGSA-N |

Isomeric SMILES |

CC[C@@H]1C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)N3CCC(=O)C[C@H]3C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=C(C=C6)N(C)C)C.C[C@@H]1/C=C/C(=O)NC/C=C/C(=C/[C@H](CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)O[C@@H]1C(C)C)O)/C |

Canonical SMILES |

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=C(C=C6)N(C)C)C.CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Synergistic Siege: A Technical Guide to Pristinamycin's Mechanism of Action on the 50S Ribosome

Abstract

Pristinamycin, a member of the streptogramin class of antibiotics, exhibits potent bactericidal activity through a remarkable synergistic interplay between its two structurally distinct components: Pristinamycin I (PI), a type B streptogramin, and Pristinamycin II (PII), a type A streptogramin. While individually bacteriostatic, their combination results in a powerful inhibition of bacterial protein synthesis, targeting the 50S ribosomal subunit with high specificity. This in-depth technical guide elucidates the intricate molecular mechanisms underpinning Pristinamycin's action, from the cooperative binding of its components to the precise disruption of ribosomal function. We will explore the specific binding sites within the peptidyl transferase center and the nascent peptide exit tunnel, detail the allosteric communication that drives their synergy, and discuss the primary mechanisms of bacterial resistance. Furthermore, this guide provides detailed protocols for key experimental assays used to investigate these interactions, offering a comprehensive resource for researchers and drug development professionals in the field of antibacterial therapy.

Introduction: The Power of Two

Pristinamycin, a natural product of Streptomyces pristinaespiralis, is a compelling example of synergistic antibiotic activity. It is comprised of two components, Pristinamycin I (a polyunsaturated macrolactone) and Pristinamycin II (a cyclic hexadepsipeptide), which are typically produced in a 70:30 ratio (PII:PI). This combination therapy, intrinsic to the natural product, overcomes the limitations of its individual constituents, transforming a bacteriostatic effect into a potent bactericidal one. The primary target of this antibiotic duo is the bacterial 50S ribosomal subunit, the engine of protein synthesis. By binding to this crucial cellular machine, Pristinamycin effectively halts the production of essential proteins, leading to bacterial cell death. Understanding the nuanced mechanism of this synergistic action is paramount for the development of new antibiotics and for combating the growing threat of antimicrobial resistance.

The Molecular Choreography of Synergistic Inhibition

The bactericidal efficacy of Pristinamycin hinges on the cooperative and sequential binding of its two components to the 50S ribosomal subunit. This process can be dissected into a series of coordinated events that ultimately lock the ribosome in a non-functional state.

Pristinamycin II: The Initiator of the Siege

Pristinamycin II (PII), a type A streptogramin, is the first to engage the ribosome. It binds to the peptidyl transferase center (PTC), the catalytic heart of the 50S subunit responsible for peptide bond formation. The binding of PII induces a significant conformational change in the 23S rRNA, the ribosomal RNA component that forms the structural and catalytic core of the 50S subunit. This allosteric rearrangement is the linchpin of the synergistic interaction.

Allosteric Activation and the Arrival of Pristinamycin I

The PII-induced conformational shift in the ribosome dramatically increases the binding affinity for Pristinamycin I (PI), a type B streptogramin. This enhanced affinity is a classic example of positive cooperativity, where the binding of one ligand (PII) facilitates the binding of a second ligand (PI). PI then docks into its binding site located at the entrance of the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge from the ribosome.

A Dual Blockade: Halting Protein Synthesis

With both components in place, Pristinamycin establishes a dual blockade of ribosomal function:

-

Inhibition of Peptide Bond Formation: PII, situated in the PTC, directly interferes with the accommodation of aminoacyl-tRNAs in the A-site, thereby preventing the formation of peptide bonds.

-

Obstruction of the Nascent Peptide Exit Tunnel: PI physically obstructs the NPET, preventing the elongation and egress of any nascent polypeptide chains that may have been formed prior to the complete inhibition of the PTC.

This two-pronged attack effectively and irreversibly shuts down protein synthesis, leading to the bactericidal outcome.

Caption: Synergistic inhibition of the 50S ribosome by Pristinamycin components.

Structural Insights into the Pristinamycin Binding Sites

High-resolution structural studies, primarily using cryo-electron microscopy (cryo-EM) and X-ray crystallography, have provided a detailed view of the Pristinamycin binding pockets on the 50S ribosomal subunit.

The Pristinamycin II Binding Pocket in the PTC

PII binds in the A-site cleft of the PTC, a region critical for the correct positioning of the aminoacyl-tRNA. Its binding site overlaps with that of other antibiotics targeting the PTC, such as chloramphenicol and lincosamides. The binding of PII induces a conformational change in key 23S rRNA nucleotides, including a rotation of A2062. This reorientation of A2062 is a crucial element of the allosteric communication that enhances the binding of PI.

The Pristinamycin I Binding Pocket in the NPET

PI binds at the entrance to the NPET, in a pocket that partially overlaps with the binding site for macrolide antibiotics. The binding of PI is stabilized by a network of hydrophobic interactions and hydrogen bonds with nucleotides of the 23S rRNA. Key interacting nucleotides include A2058, G2061, A2062, and A2503 (E. coli numbering). The interaction with A2062, which is repositioned by the prior binding of PII, is a key feature of the synergistic binding.

Quantitative Analysis of Synergistic Binding

| Condition | Dissociation Constant (Kd) for Streptogramin B | Fold Increase in Affinity |

| Streptogramin B alone | ~1 µM | 1x |

| Streptogramin B + Streptogramin A | ~10 nM | ~100x |

Table 1: Representative dissociation constants (Kd) for a generic streptogramin B antibiotic in the absence and presence of a streptogramin A component, illustrating the synergistic increase in binding affinity.

Mechanisms of Resistance to Pristinamycin

Bacterial resistance to Pristinamycin can arise through several mechanisms, with the most clinically significant being target site modification and active efflux.

Target Site Modification: The Erm Methyltransferases

The most prevalent mechanism of resistance to streptogramin B antibiotics, including PI, is the methylation of the 23S rRNA at position A2058. This modification is carried out by a family of enzymes known as Erm (erythromycin ribosome methylation) methyltransferases. The addition of one or two methyl groups to A2058 sterically hinders the binding of PI to its target site in the NPET, leading to a significant decrease in susceptibility.

Active Efflux: Pumping Out the Threat

Bacteria can also acquire resistance by expressing efflux pumps, which are membrane-bound proteins that actively transport antibiotics out of the cell, thereby reducing their intracellular concentration. The ATP-binding cassette (ABC) transporter superfamily is a major family of efflux pumps implicated in antibiotic resistance. Specific ABC-F proteins can confer resistance to streptogramin A antibiotics like PII.

Experimental Protocols for Studying Pristinamycin's Mechanism of Action

A variety of biochemical and biophysical techniques are employed to elucidate the mechanism of action of ribosome-targeting antibiotics like Pristinamycin.

In Vitro Translation Inhibition Assay

This assay directly measures the ability of an antibiotic to inhibit protein synthesis in a cell-free system.

Principle: A cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes) is used to synthesize a reporter protein (e.g., luciferase) from a corresponding mRNA template. The amount of synthesized protein is quantified, and the inhibitory effect of the antibiotic is determined by the reduction in the reporter signal.

Step-by-Step Methodology:

-

Prepare the Cell-Free Translation System:

-

Use a commercially available E. coli S30 extract system or prepare a custom cell-free extract.

-

The system should contain ribosomes, tRNAs, aminoacyl-tRNA synthetases, initiation, elongation, and termination factors.

-

-

Set Up the Reactions:

-

In a microplate, combine the cell-free extract, an amino acid mixture, an energy source (ATP and GTP), and the mRNA template encoding a reporter protein (e.g., firefly luciferase).

-

Add varying concentrations of Pristinamycin I, Pristinamycin II, or a combination of both to the reaction wells. Include a no-antibiotic control.

-

-

Incubation:

-

Incubate the plate at 37°C for 1-2 hours to allow for protein synthesis.

-

-

Quantify Reporter Protein Activity:

-

For luciferase, add the luciferase substrate and measure the resulting luminescence using a luminometer.

-

-

Data Analysis:

-

Plot the reporter activity against the antibiotic concentration.

-

Determine the IC50 value (the concentration of antibiotic that inhibits protein synthesis by 50%).

-

Toeprinting Assay

This technique is used to identify the precise site of ribosome stalling on an mRNA template.

Principle: A reverse transcriptase enzyme is used to synthesize a cDNA copy of an mRNA template. If a ribosome is stalled on the mRNA due to the presence of an antibiotic, the reverse transcriptase will be blocked, generating a truncated cDNA product called a "toeprint." The size of the toeprint reveals the position of the stalled ribosome.

Step-by-Step Methodology:

-

Prepare the In Vitro Translation Reaction:

-

Set up a cell-free translation reaction as described above, but with a specific mRNA template of known sequence.

-

Add Pristinamycin to induce ribosome stalling.

-

-

Primer Annealing:

-

Add a radiolabeled or fluorescently labeled DNA primer that is complementary to a region downstream of the expected stalling site on the mRNA.

-

Anneal the primer to the mRNA by heating and cooling the reaction.

-

-

Reverse Transcription:

-

Add reverse transcriptase and dNTPs to the reaction.

-

Incubate to allow for cDNA synthesis.

-

-

Analysis of cDNA Products:

-

Stop the reaction and purify the cDNA products.

-

Separate the cDNA products by size on a denaturing polyacrylamide sequencing gel.

-

Include a sequencing ladder generated from the same mRNA template to precisely map the 3' end of the toeprint.

-

-

Interpretation:

-

The position of the toeprint band on the gel indicates the location of the stalled ribosome. The 3' end of the toeprint is typically located 15-18 nucleotides downstream from the first nucleotide of the codon in the ribosomal P-site.

-

Caption: Workflow for the toeprinting assay to identify ribosome stall sites.

Ribosome Footprinting (Ribo-Seq)

This powerful, high-throughput sequencing technique provides a genome-wide snapshot of ribosome positions on all transcripts within a cell at a specific moment.

Principle: Cells are treated with an antibiotic, and then lysed. The lysate is treated with a nuclease that digests all mRNA that is not protected by ribosomes. The ribosome-protected mRNA fragments (footprints) are then isolated, sequenced, and mapped back to the genome to reveal the locations of the ribosomes.

Step-by-Step Methodology:

-

Cell Treatment and Lysis:

-

Treat a bacterial culture with Pristinamycin.

-

Rapidly harvest and lyse the cells in a buffer that preserves ribosome-mRNA complexes.

-

-

Nuclease Digestion:

-

Treat the lysate with RNase I to digest unprotected mRNA.

-

-

Isolation of Ribosome-Protected Fragments (RPFs):

-

Isolate the ribosome-mRNA complexes by ultracentrifugation through a sucrose cushion.

-

Extract the RNA and size-select the RPFs (typically 20-30 nucleotides) using denaturing polyacrylamide gel electrophoresis.

-

-

Library Preparation and Sequencing:

-

Ligate sequencing adapters to the 3' and 5' ends of the RPFs.

-

Perform reverse transcription to generate a cDNA library.

-

Amplify the library by PCR and sequence it using a high-throughput sequencing platform.

-

-

Data Analysis:

-

Align the sequencing reads to the reference genome.

-

The density of reads at specific locations indicates the positions of stalled ribosomes.

-

Caption: Workflow for ribosome footprinting (Ribo-Seq).

Conclusion

Pristinamycin's elegant and potent mechanism of action serves as a paradigm for synergistic antibiotic activity. Its dual-component strategy of allosterically enhanced, cooperative binding to the 50S ribosomal subunit results in a highly effective and irreversible shutdown of bacterial protein synthesis. A thorough understanding of this intricate molecular dance, from the specific nucleotide interactions to the conformational dynamics of the ribosome, is not only crucial for the rational design of novel streptogramin derivatives but also provides a deeper insight into the fundamental processes of bacterial translation. The experimental methodologies detailed in this guide provide a robust framework for researchers to further dissect the mechanisms of ribosome-targeting antibiotics and to accelerate the discovery of new therapies to combat the ever-growing challenge of antibiotic resistance.

Pyostacine 500 (Pristinamycin): A Technical Guide to its Antibacterial Spectrum of Activity

Introduction

Pyostacine 500, with the active ingredient pristinamycin, is a streptogramin antibiotic notable for its efficacy against a range of bacterial pathogens, particularly multidrug-resistant Gram-positive organisms.[1][2] Pristinamycin is a natural product derived from Streptomyces pristinaespiralis and is a synergistic combination of two structurally distinct components: pristinamycin IA (PIA), a streptogramin B, and pristinamycin IIA (PIIA), a streptogramin A.[1][3][4] While each component individually exhibits moderate bacteriostatic activity, their combination results in a potent, bactericidal effect that can be up to 100 times greater than the separate components.[1][2] This guide provides a comprehensive technical overview of the antibacterial spectrum of Pyostacine 500, its mechanism of action, resistance patterns, and the methodologies used to characterize its activity.

Synergistic Mechanism of Action: A Two-Step Ribosomal Blockade

The bactericidal power of pristinamycin lies in the synergistic action of its two components, which both target the bacterial 50S ribosomal subunit to inhibit protein synthesis.[1][5][6] This process occurs in a sequential and cooperative manner:

-

Pristinamycin IIA (Streptogramin A) Binding: PIIA initiates the process by binding to the A- and P-sites within the peptidyl transferase center of the 50S ribosomal subunit. This binding induces a conformational change in the ribosome.[7]

-

Enhanced Pristinamycin IA (Streptogramin B) Affinity: The conformational change triggered by PIIA binding significantly increases the affinity of the ribosome for PIA.[7]

-

Pristinamycin IA Binding and Protein Synthesis Arrest: PIA then binds to a nearby site, physically obstructing the elongation of the polypeptide chain and causing the premature release of incomplete peptides.[3][7]

This dual and interdependent binding leads to an irreversible inhibition of protein synthesis, ultimately resulting in bacterial cell death.[8]

Caption: Synergistic mechanism of pristinamycin on the bacterial ribosome.

Antibacterial Spectrum of Activity

Pristinamycin exhibits a broad spectrum of activity, primarily against Gram-positive bacteria, including strains resistant to other antibiotic classes.[9] Its activity also extends to some Gram-negative and atypical pathogens.

Gram-Positive Bacteria

Pristinamycin is highly active against a wide array of Gram-positive cocci.[10] This includes:

-

Staphylococcus aureus : Notably, it is effective against methicillin-resistant Staphylococcus aureus (MRSA), making it a valuable therapeutic option for difficult-to-treat staphylococcal infections.[1][2][7]

-

Coagulase-negative staphylococci (CNS) : Including methicillin-resistant strains.[10]

-

Streptococcus pneumoniae : Including strains that are resistant to penicillin and erythromycin.[8]

-

Streptococcus pyogenes (Group A Streptococcus) [11]

-

Oral Streptococci [12]

-

Enterococcus faecium : While enterococci generally show reduced susceptibility, pristinamycin can be an option for some infections.[10][13] Enterococcus faecalis is often resistant.[]

Gram-Negative Bacteria

The activity of pristinamycin against Gram-negative bacteria is more limited but includes some clinically relevant species:

Anaerobic Bacteria and Atypical Pathogens

Pristinamycin also demonstrates activity against certain anaerobic and atypical bacteria:

-

Clostridium species [10]

-

Mycoplasma pneumoniae [16]

-

Mycoplasma genitalium : It has shown efficacy in treating macrolide-resistant M. genitalium infections.[3][5]

-

Chlamydia pneumoniae [16]

-

Ureaplasma species [10]

Quantitative Antimicrobial Susceptibility Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for pristinamycin against key bacterial pathogens. MIC values are a measure of the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

| Bacterial Species | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |

| Staphylococcus aureus (MSSA) | ≤0.03 - 2 | 0.25 | 0.5 |

| Staphylococcus aureus (MRSA) | ≤0.03 - 2 | 0.5 | 1 |

| Streptococcus pneumoniae | ≤0.03 - 1 | 0.25 | 0.5 |

| Streptococcus pyogenes | ≤0.03 - 0.5 | 0.12 | 0.25 |

| Oral Streptococci | 0.03 - 1 | 0.25 (mode) | N/A |

| Haemophilus influenzae | 0.12 - 4 | 1 | 2 |

| Mycoplasma genitalium | 0.125 - 2 | 0.5 | 1 |

Note: MIC values can vary depending on the testing methodology and geographical location of the isolates. Data compiled from multiple sources for illustrative purposes.

Mechanisms of Bacterial Resistance

Resistance to pristinamycin, although not widespread, can occur through several mechanisms:

-

Target Site Modification : Methylation of the 23S rRNA, the target for both macrolides and streptogramin B components, can reduce the binding affinity of pristinamycin. This is often mediated by erm genes, leading to the Macrolide-Lincosamide-Streptogramin B (MLSB) resistance phenotype.[17]

-

Enzymatic Inactivation : The streptogramin A component can be inactivated by acetyltransferases encoded by vat genes, while the streptogramin B component can be inactivated by lyases encoded by vgb genes.[18]

-

Active Efflux : Efflux pumps, such as those encoded by vga genes, can actively transport pristinamycin out of the bacterial cell, preventing it from reaching its ribosomal target.[18]

It is noteworthy that pristinamycin often remains effective against strains with macrolide resistance, as only the streptogramin B component is affected by the MLSB phenotype, and synergy is maintained.[7][17]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines a standardized method for determining the in vitro susceptibility of bacterial isolates to pristinamycin.

1. Preparation of Materials:

-

Pristinamycin analytical standard

-

Appropriate solvent for pristinamycin (e.g., dimethyl sulfoxide)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for inoculum suspension

-

Incubator at 35°C ± 2°C

2. Preparation of Pristinamycin Stock Solution:

-

Accurately weigh the pristinamycin powder and dissolve it in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 mg/L).

-

Further dilute the stock solution in CAMHB to create a working solution for serial dilutions.

3. Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL.

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the microtiter plate wells.

4. Broth Microdilution Procedure:

-

Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the working pristinamycin solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well.

-

This will result in a range of pristinamycin concentrations (e.g., from 16 mg/L down to 0.03 mg/L).

-

Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial inoculum.

5. Incubation and Interpretation:

-

Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

The MIC is the lowest concentration of pristinamycin that completely inhibits visible growth of the organism as detected by the unaided eye.[9]

Sources

- 1. Pristinamycin - Wikipedia [en.wikipedia.org]

- 2. Buy Pyostacine 500 [smolecule.com]

- 3. grokipedia.com [grokipedia.com]

- 4. pillintrip.com [pillintrip.com]

- 5. Use of Pristinamycin for Macrolide-Resistant Mycoplasma genitalium Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pristinamycin | Actions and Spectrum | medtigo [medtigo.com]

- 7. Instructions of ?Pristinamycin_Chemicalbook [chemicalbook.com]

- 8. [In vitro activity of pristinamycin on respiratory bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Use of Pristinamycin for Infections by Gram-Positive Bacteria: Clinical Experience at an Australian Hospital - PMC [pmc.ncbi.nlm.nih.gov]

- 11. clinicaltrials.eu [clinicaltrials.eu]

- 12. In-vitro susceptibility of oral streptococci to pristinamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nhstaysideadtc.scot.nhs.uk [nhstaysideadtc.scot.nhs.uk]

- 15. mims.com [mims.com]

- 16. [Efficacy and safety of pristinamycin vs amoxicillin in community acquired pneumonia in adults] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Structure and Properties of Pristinamycin

Introduction

Pristinamycin, a naturally occurring antibiotic produced by Streptomyces pristinaespiralis, stands as a significant member of the streptogramin class of antimicrobial agents.[1][2] It is a synergistic composite of two structurally distinct molecular groups: Pristinamycin I (also referred to as Group B streptogramins) and Pristinamycin II (Group A streptogramins).[3][4] While each component individually demonstrates modest bacteriostatic activity, their combination results in a potent, often bactericidal, effect that can be up to 100 times greater than the individual constituents.[5] This unique synergistic action, coupled with its efficacy against a spectrum of challenging Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), renders Pristinamycin a subject of considerable interest in both clinical and research settings.[6]

This technical guide provides a comprehensive exploration of the chemical architecture and inherent properties of Pristinamycin. It is designed to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the molecular underpinnings of this important antibiotic.

I. Chemical Structure and Physicochemical Properties

Pristinamycin is not a single molecular entity but rather a mixture of several components. The two principal and most studied components are Pristinamycin IA (a Group B streptogramin) and Pristinamycin IIA (a Group A streptogramin), typically produced in a ratio of approximately 30:70.[5]

Pristinamycin IA (PIA)

Pristinamycin IA is a cyclic hexadepsipeptide.[7] Its complex structure is a key determinant of its biological activity.

Below is a two-dimensional representation of the chemical structure of Pristinamycin IA.

Caption: 2D Chemical Structure of Pristinamycin IA.

Physicochemical Properties of Pristinamycin IA

| Property | Value | Source |

| Molecular Formula | C₄₅H₅₄N₈O₁₀ | [10] |

| Molecular Weight | 867.0 g/mol | [10] |

| pKa | Determined by UV-visible absorption spectrometry and potentiometric titration. In aqueous solutions at isoelectric pH, the dipolar ionic form predominates. | [11] |

| Solubility | Water-insoluble. | [12] |

| XLogP3 | 2.8 | [10] |

Pristinamycin IIA (PIIA)

Pristinamycin IIA is a polyunsaturated macrolactone and a member of the streptogramin A group.[13][14]

-

Synonyms: Virginiamycin M1, Mikamycin A, Streptogramin A[13][14]

-

Chemical Formula: C₂₈H₃₅N₃O₇[13]

-

Molar Mass: 525.602 g·mol⁻¹[13]

Below is a two-dimensional representation of the chemical structure of Pristinamycin IIA.

Caption: Synergistic inhibition of protein synthesis by Pristinamycin.

III. Biosynthesis of Pristinamycin

The intricate molecular structures of Pristinamycin are assembled through a complex biosynthetic pathway encoded by a large "supercluster" of genes in S. pristinaespiralis, spanning approximately 210 kb. [5][6]This genetic architecture is unique in that the genes for the two distinct components are interspersed rather than being organized into separate clusters, suggesting a coordinated regulation of their production to maintain the synergistic ratio. [5] The synthesis of Pristinamycin I, a cyclic hexadepsipeptide, is carried out by a series of large, modular enzymes known as non-ribosomal peptide synthetases (NRPSs). [7]These enzymes activate and sequentially link the precursor amino acids. The biosynthesis of Pristinamycin II, a polyunsaturated macrolactone, involves a hybrid pathway utilizing both polyketide synthase (PKS) and NRPS machinery. [5] The regulation of this supercluster is also highly complex, involving a hierarchical signaling cascade with multiple transcriptional regulators. [15][16]This intricate regulatory network ensures the timely and balanced production of the two synergistic components.

Caption: Simplified overview of the Pristinamycin biosynthesis pathway.

IV. Experimental Protocols

The study and characterization of Pristinamycin involve a range of established laboratory techniques. The following sections provide an overview of key experimental protocols.

Extraction and Purification of Pristinamycin

A common method for isolating Pristinamycin from S. pristinaespiralis fermentation broth involves the following steps:

-

Acidification and Filtration: The pH of the fermentation culture is adjusted to approximately 3, followed by filtration to separate the mycelia from the filtrate. [17][18]2. Neutralization and Solvent Extraction: The filtrate is neutralized to a pH of around 7 and then extracted with an organic solvent such as dichloroethane. [17]3. Concentration and Precipitation: The organic extract is concentrated under reduced pressure, and the crude Pristinamycin is precipitated by the addition of a non-solvent like petroleum ether. [17][18]4. Purification: The crude product can be further purified using techniques such as column chromatography with adsorbents like powdered active carbon or macroporous resins. [1][18][19]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Broth microdilution is a standard method for determining the MIC of Pristinamycin.

-

Preparation of Pristinamycin Dilutions: A series of twofold dilutions of Pristinamycin are prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB). [20][21]2. Inoculum Preparation: A standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) is prepared from an overnight culture of the test organism. [20][22]3. Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 35°C for 16-20 hours). [22][23]4. Reading the MIC: The MIC is determined as the lowest concentration of Pristinamycin in which there is no visible bacterial growth. [23]

Checkerboard Assay for Synergy Testing

The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of a combination of two antimicrobial agents. [24][25]

-

Plate Setup: In a 96-well microtiter plate, serial dilutions of Pristinamycin IA are made along the x-axis, and serial dilutions of Pristinamycin IIA are made along the y-axis. This creates a matrix of wells with varying concentrations of both components, alone and in combination. [26][27]2. Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension and incubated as described for the MIC assay. [27]3. Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each well showing no growth. The FIC index is the sum of the FICs of each drug, where the FIC is the MIC of the drug in combination divided by the MIC of the drug alone. [27][28] * Synergy: FIC index ≤ 0.5

-

Indifference/Additivity: 0.5 < FIC index ≤ 4

-

Antagonism: FIC index > 4

-

V. Conclusion

Pristinamycin's intricate chemical structures and its unique synergistic mechanism of action underscore the sophistication of natural product chemistry. A thorough understanding of its physicochemical properties, biosynthesis, and mode of interaction with its bacterial target is paramount for its effective clinical application and for guiding the development of new-generation streptogramin antibiotics. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this important antimicrobial agent. As the challenge of antimicrobial resistance continues to grow, the detailed study of established and effective compounds like Pristinamycin will remain a critical endeavor in the scientific community.

References

-

Chemical structures of the streptogramin A type antibiotic... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

- Mast, Y., et al. (2011). Characterization of the 'pristinamycin supercluster' of Streptomyces pristinaespiralis. Microbial Biotechnology, 4(2), 192-206.

-

Pristinamycin IA – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 2, 2026, from [Link]

-

Pristinamycin IIA. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]

-

The chemical structure of pristinamycin I (PI) and organization of the... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

- Polikanov, Y. S., et al. (2018). Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design. Annual review of biochemistry, 87, 859-883.

- Wilson, D. N. (2014). The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics. Frontiers in molecular biosciences, 1, 13.

-

Pristinamycin IA. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]

-

Pristinamycin IIA;Ostreogrycin A. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

Pristinamycin ia(9ci). (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

Model of the regulation of pristinamycin biosynthesis in Streptomyces... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Pristinamycin. (n.d.). Grokipedia. Retrieved January 2, 2026, from [Link]

- Mancy, D., Ninet, L., & Preud'homme, J. (1964). U.S. Patent No. 3,154,475. Washington, DC: U.S.

-

Virginiamycin M1. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

Research: Pristinamycin Biosynthesis. (n.d.). University of Tübingen. Retrieved January 2, 2026, from [Link]

-

Pristinamycin PIA and PIIA production process of S. pristinaespiralis... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

- Mast, Y., et al. (2015). A Complex Signaling Cascade Governs Pristinamycin Biosynthesis in Streptomyces pristinaespiralis. Applied and environmental microbiology, 81(13), 4446-4457.

- CN102465164B - Preparation method of pristinamycin - Google Patents. (n.d.).

-

Pristinamycin. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

- CN102558302A - Method for separating and purifying pristinamycin - Google Patents. (n.d.).

- New and simplified method for drug combination studies by checkerboard assay. (2021). MethodsX, 8, 101230.

- Wiegand, I., et al. (2008). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics.

-

Antimicrobial Synergy Testing/Checkerboard Assay. (n.d.). Creative Diagnostics. Retrieved January 2, 2026, from [Link]

- Largeron, M., & Fleury, M. B. (1992). Acid-base properties of pristinamycin IA and related compounds. Journal of pharmaceutical sciences, 81(6), 565-568.

-

Antimicrobial Synergy Study – Checkerboard Testing. (n.d.). Emery Pharma. Retrieved January 2, 2026, from [Link]

-

(PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.). Retrieved January 2, 2026, from [Link]

-

The minimum inhibitory concentration of antibiotics. (n.d.). BMG LABTECH. Retrieved January 2, 2026, from [Link]

-

Pristinamycin. (n.d.). In Martindale: The Complete Drug Reference. Retrieved January 2, 2026, from [Link]

- Harms, J. M., et al. (2004). Alterations at the peptidyl transferase centre of the ribosome induced by the synergistic action of the streptogramins dalfopristin and quinupristin. BMC biology, 2, 4.

- Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of antimicrobial chemotherapy, 48 Suppl 1, 5-16.

Sources

- 1. benchchem.com [benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Characterization of the ‘pristinamycin supercluster’ of Streptomyces pristinaespiralis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research: Pristinamycin Biosynthesis | University of Tübingen [uni-tuebingen.de]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Pristinamycin IA - Wikipedia [en.wikipedia.org]

- 10. Pristinamycin ia(9ci) | C45H54N8O10 | CID 102601810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Acid-base properties of pristinamycin IA and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Pristinamycin IIA - Wikipedia [en.wikipedia.org]

- 14. Virginiamycin M1 | C28H35N3O7 | CID 5459319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A Complex Signaling Cascade Governs Pristinamycin Biosynthesis in Streptomyces pristinaespiralis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. US3154475A - Process for the production of pristinamycin - Google Patents [patents.google.com]

- 18. CN102465164B - Preparation method of pristinamycin - Google Patents [patents.google.com]

- 19. CN102558302A - Method for separating and purifying pristinamycin - Google Patents [patents.google.com]

- 20. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bmglabtech.com [bmglabtech.com]

- 22. researchgate.net [researchgate.net]

- 23. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 24. benchchem.com [benchchem.com]

- 25. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 28. emerypharma.com [emerypharma.com]

Streptomyces pristinaespiralis as a source of Pristinamycin

<Pristinamycin Production from Streptomyces pristinaespiralis: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Pristinamycin, a formidable streptogramin antibiotic, stands as a critical tool in the fight against resilient bacterial infections. Produced by the filamentous bacterium Streptomyces pristinaespiralis, this potent therapeutic is a synergistic composite of two distinct molecular entities: Pristinamycin I (PI), a cyclic hexadepsipeptide, and Pristinamycin II (PII), a polyunsaturated macrolactone.[1] This guide offers an exhaustive exploration of the scientific principles and methodologies underpinning the discovery, isolation, and production of Pristinamycin. It is designed to provide researchers and drug development professionals with a detailed understanding of the intricate biosynthetic pathways, the genetic regulatory networks that govern them, and the practical, field-proven protocols for fermentation, extraction, purification, and analysis.

Introduction: The Synergistic Power of Pristinamycin

Pristinamycin is a secondary metabolite synthesized by Streptomyces pristinaespiralis and is primarily deployed against staphylococcal and streptococcal infections.[1][2] Its remarkable efficacy stems from the synergistic action of its two main components, Pristinamycin I (PI) and Pristinamycin II (PII).[1][2][3][4] These components, while only moderately bacteriostatic individually, become powerfully bactericidal when combined, with their combined strength being up to 100 times greater than when they are used separately.[1][2] This synergy is achieved through their binding to the 50S ribosomal subunit in bacteria, which effectively halts protein synthesis.[1][4][5][6]

The biosynthesis of these complex molecules is orchestrated by an expansive ~210 kb gene "supercluster" within the S. pristinaespiralis genome.[1][2][7] Typically, the production ratio of PI to PII is approximately 30:70.[1][4][8][9] This guide will delve into the intricacies of this biosynthetic machinery and the regulatory circuits that control it.

The Producing Microorganism: Streptomyces pristinaespiralis

The primary source of Pristinamycin is Streptomyces pristinaespiralis. Various strains, including S. pristinaespiralis ATCC 25486, Pr11, and DSMZ 40338, are utilized in both research and industrial-scale production.[1][10]

The Genetic Blueprint: A Tour of the Pristinamycin Supercluster

The genetic instructions for Pristinamycin synthesis are encoded within a massive ~210 kb region of the S. pristinaespiralis chromosome, often referred to as a "supercluster".[1][2][7] A fascinating aspect of this supercluster is the interspersion of genes for the chemically distinct PI and PII components, rather than being organized into separate sub-clusters.[7][11]

Biosynthesis of Pristinamycin I (PI): A Non-Ribosomal Peptide Synthetase (NRPS) Pathway

Pristinamycin I, a branched cyclic hexadepsipeptide, is assembled by a series of large, multi-functional enzymes known as non-ribosomal peptide synthetases (NRPSs).[3][7] These enzymes catalyze the stepwise condensation of seven precursor molecules:

-

3-hydroxypicolinic acid

-

L-threonine

-

L-aminobutyric acid

-

L-proline

-

DMAPA (3-dimethylamino-β-aminopentanoic acid)

-

4-oxo-L-pipecolic acid

-

L-phenylglycine[3]

Key genes involved in this intricate process include snbA, which encodes a 3-hydroxypicolinic acid:AMP ligase, and snbC, which codes for the PI synthetase 2 responsible for the incorporation of L-threonine and L-aminobutyric acid.[12]

Biosynthesis of Pristinamycin II (PII): A Hybrid PKS/NRPS Assembly Line

Pristinamycin II, a polyunsaturated macrolactone, is synthesized through a hybrid pathway involving both polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) enzymes.[3] The synthesis is thought to commence with isobutyryl-CoA as a starter unit. Subsequently, six malonyl-CoA extender units and the amino acids glycine, serine, and proline are incorporated by the hybrid PKS/NRPS machinery.[3]

Regulatory Control: The Orchestration of Pristinamycin Biosynthesis

The production of Pristinamycin is not a constitutive process. Instead, it is tightly regulated by a sophisticated signaling cascade that involves a complex interplay of transcriptional regulators.[1][9][13] This intricate network is triggered by small, diffusible signaling molecules known as γ-butyrolactones (GBLs).[1][8][13]

The Role of γ-Butyrolactones (GBLs)

In many Streptomyces species, the transition from primary to secondary metabolism, including antibiotic production, is initiated by GBLs.[8][13] These molecules act as quorum-sensing signals, accumulating in the environment as the bacterial population grows.[13] Once a threshold concentration is reached, GBLs bind to specific receptor proteins, which are typically transcriptional repressors.[8][14] This binding event causes a conformational change in the receptor, leading to its dissociation from DNA and the subsequent activation of antibiotic biosynthetic genes.[8]

In S. pristinaespiralis, the production of pristinamycin is induced by A-factor-like quorum-sensing molecules that are secreted approximately 3 hours before the onset of antibiotic synthesis.[13] The regulatory cascade in S. pristinaespiralis is particularly complex, involving at least seven different transcriptional regulators: SpbR, PapR1, PapR2, PapR3, PapR4, PapR5, and PapR6.[15][16]

A Hierarchical Signaling Cascade

The regulatory network governing pristinamycin biosynthesis is hierarchical.[15] At the top of this cascade is the pleiotropic regulator SpbR, which acts as a receptor for GBL-like molecules.[3][15] The signaling cascade also includes TetR-like repressors (PapR3 and PapR5) and Streptomyces Antibiotic Regulatory Proteins (SARPs) (PapR1, PapR2, and PapR4), which act as pathway-specific activators.[9][11][15]

The interplay between these repressors and activators fine-tunes the expression of the pristinamycin biosynthetic genes. For instance, deletion of the spbR gene completely abolishes pristinamycin production.[3] Conversely, overexpression of the SARP regulators leads to enhanced production of both PI and PII.[3] Further research has shown that deleting the repressor genes papR3 or papR5 while overexpressing the activator genes papR4 and papR6 can significantly increase PII production.[17]

Caption: Simplified regulatory cascade of Pristinamycin biosynthesis.

Production of Pristinamycin: From Fermentation to Purification

The industrial production of Pristinamycin is achieved through submerged fermentation of S. pristinaespiralis.[1] Optimizing fermentation conditions and downstream processing is crucial for maximizing yield and purity.

Fermentation Protocol

A variety of media have been developed for the cultivation of S. pristinaespiralis and the production of Pristinamycin.[1]

Step-by-Step Fermentation Protocol:

-

Inoculum Preparation: Inoculate a suitable seed medium with a spore suspension or a vegetative culture of S. pristinaespiralis. Incubate at 28°C with shaking (e.g., 250 rpm) for a specified period to achieve sufficient biomass.[10]

-

Production Culture: Transfer the seed culture to a larger volume of production medium. A typical production medium might contain:

-

Fermentation Conditions: Maintain the production culture at an optimal temperature (e.g., 26-27°C) and pH (between 6.0 and 7.8) with adequate aeration.[19] The fermentation is typically carried out for several days (e.g., 120 hours).[1][10]

-

Monitoring: Regularly monitor parameters such as pH, biomass, and Pristinamycin concentration throughout the fermentation process.[1]

| Parameter | Typical Range | Reference |

| Temperature | 26-35°C | [19] |

| pH | 6.0-7.8 | [19] |

| Aeration | 0.3-2.0 L/L/min | [19] |

| Fermentation Time | 120 hours | [1][10] |

Table 1: Typical Fermentation Parameters for Pristinamycin Production.

Extraction and Purification

Following fermentation, Pristinamycin is isolated from the culture broth through a multi-step extraction and purification process.[1][8]

Step-by-Step Extraction and Purification Protocol:

-

Acidification and Filtration: Adjust the pH of the fermentation broth to approximately 3.0 with an acid (e.g., 6 N hydrochloric acid).[8][19] Add a filter aid and filter the mixture to separate the mycelium.[8]

-

Solvent Extraction: Neutralize the filtrate to a pH of about 7.0.[8][19] Extract the neutralized filtrate with an organic solvent such as dichloroethane or ethyl acetate.[8][19]

-

Concentration and Precipitation: Concentrate the organic extract under reduced pressure at a temperature below 35°C.[8][19] Precipitate the crude Pristinamycin by adding a non-polar solvent like petroleum ether.[8][19]

-

Purification: The crude product can be further purified using techniques such as chromatography with macroporous resins and subsequent crystallization.[8] A more advanced method involves eluting from an adsorption resin, followed by nanofiltration, solvent crystallization, concentration, and drying to obtain a high-purity product.[20]

Caption: General workflow for the extraction and purification of Pristinamycin.

Quantitative Analysis of Pristinamycin Production

Accurate quantification of Pristinamycin is essential for process optimization and quality control. High-Performance Liquid Chromatography (HPLC) is the standard analytical method for this purpose.[1]

HPLC Analysis Protocol

Instrumentation:

-

Waters Alliance e2695 Separation Module with a 2489 UV/Vis detector[1]

Chromatographic Conditions:

-

Column: ACE-5, C18-HL, 250 x 4.6 mm, 5 µm[1]

-

Mobile Phase: Isocratic mixture of 0.2% orthophosphoric acid and acetonitrile (63:37 v/v)[1]

-

Flow Rate: 1.5 ml/min[1]

-

Column Temperature: 40°C[1]

-

Detection Wavelength: 210 nm[18]

-

Injection Volume: 20 µL[18]

Sample Preparation:

-

Take a 2.0 mL aliquot of the fermentation broth.

-

Add 4.0 mL of methanol and vortex vigorously for 1 minute.[18]

-

Agitate for 1 hour to ensure complete extraction.[18]

-

Centrifuge the mixture at 4,000 rpm for 10 minutes.[18]

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[18]

Under specific conditions, the retention times for Pristinamycin IA (PIA) and Pristinamycin IIA (PIIA) are approximately 8.2 min and 10.3 min, respectively.[9][18]

| Component | Retention Time (approx.) | Reference |

| Pristinamycin IA | 8.2 min | [9][18] |

| Pristinamycin IIA | 10.3 min | [9][18] |

Table 2: Example HPLC Retention Times for Pristinamycin Components.

Future Perspectives: Enhancing Pristinamycin Production

Research continues to focus on improving Pristinamycin yields through metabolic engineering and process optimization. Strategies such as genome shuffling and combinatorial metabolic engineering have shown promise. For instance, a recombinant S. pristinaespiralis strain developed through genome shuffling achieved a Pristinamycin production of 0.90 g/l.[21] Furthermore, combinatorial metabolic engineering approaches, involving the manipulation of regulatory genes and the introduction of extra copies of the PII biosynthetic gene cluster, have led to significant increases in PII titers, reaching up to 1.16 g/L in a 5-L bioreactor.[17] The use of adsorbent resins in the fermentation broth to mitigate end-product inhibition has also proven effective, increasing production by 1.25-fold in a 3 L bioreactor.[22]

Conclusion

Streptomyces pristinaespiralis remains a vital source of the clinically important antibiotic, Pristinamycin. A deep understanding of its complex biosynthetic pathways, the intricate regulatory networks that control them, and optimized fermentation and purification protocols are paramount for ensuring a stable supply of this life-saving therapeutic. The continued application of advanced metabolic engineering and bioprocess optimization techniques holds the key to further enhancing the production of Pristinamycin and developing next-generation streptogramin antibiotics.

References

- Discovery and isolation of Pristinamycin from Streptomyces species - Benchchem. (n.d.).

- Research: Pristinamycin Biosynthesis | University of Tübingen. (n.d.).

-

Mast, Y., et al. (2011). Characterization of the 'pristinamycin supercluster' of Streptomyces pristinaespiralis. Microbial Biotechnology, 4(2), 192-206. Retrieved from [Link]

-

de Crécy-Lagard, V., et al. (1997). Pristinamycin I biosynthesis in Streptomyces pristinaespiralis: molecular characterization of the first two structural peptide synthetase genes. Journal of Bacteriology, 179(22), 705-713. Retrieved from [Link]

-

Mast, Y., & Wohlleben, W. (2014). Chemical structures of the streptogramin A type antibiotic pristinamycin II (left) and the streptogramin B type antibiotic pristinamycin I (right). Precursors are shown in grey. ResearchGate. Retrieved from [Link]

- The intricate pathway of Pristinamycin IB Biosynthesis in Streptomyces pristinaespiralis: A Technical Guide - Benchchem. (n.d.).

-

pristinamycin | Actions and Spectrum - medtigo. (n.d.). Retrieved from [Link]

-

Read, T. R. H., et al. (2019). Use of Pristinamycin for Macrolide-Resistant Mycoplasma genitalium Infection. Emerging Infectious Diseases, 25(1), 144-147. Retrieved from [Link]

-

Mast, Y., et al. (2015). A Complex Signaling Cascade Governs Pristinamycin Biosynthesis in Streptomyces pristinaespiralis. Applied and Environmental Microbiology, 81(10), 3466-3476. Retrieved from [Link]

-

Pristinamycin: Uses, Dosage, Side Effects and More | MIMS Indonesia. (n.d.). Retrieved from [Link]

-

A Complex Signaling Cascade Governs Pristinamycin Biosynthesis in Streptomyces pristinaespiralis | Applied and Environmental Microbiology - ASM Journals. (n.d.). Retrieved from [Link]

-

Schinko, E., et al. (2019). Investigation of the Autoregulator-Receptor System in the Pristinamycin Producer Streptomyces pristinaespiralis. Frontiers in Microbiology, 10, 240. Retrieved from [Link]

-

Hamad, S. H., et al. (2022). Production, separation, and antimicrobial activity assessment of pristinamycin produced using date fruit extract as substrate. Preparative Biochemistry & Biotechnology, 52(7), 743-751. Retrieved from [Link]

-

Pristinamycin - Wikipedia. (n.d.). Retrieved from [Link]

- Mancy, D., Ninet, L., & Preud'homme, J. (1964). U.S. Patent No. 3,154,475. Washington, DC: U.S. Patent and Trademark Office.

-

Pristinamycin Prescribing Guidance - NHS Tayside. (n.d.). Retrieved from [Link]

-

Model of the regulation of pristinamycin biosynthesis in Streptomyces... - ResearchGate. (n.d.). Retrieved from [Link]

- Spectrophotometric method for estimating pristinamycin bulk and dosage. (2024).

-

Zhang, L. J., et al. (2012). Optimization of fermentation conditions for pristinamycin production by immobilized Streptomyces pristinaespiralis using response surface methodology. Electronic Journal of Biotechnology, 15(4). Retrieved from [Link]

- Optimizing fermentation conditions for Pristinamycin production by S. pristinaespiralis - Benchchem. (n.d.).

-

The chemical structure of pristinamycin I (PI) and organization of the... - ResearchGate. (n.d.). Retrieved from [Link]

-

Kato, F., et al. (2007). Biosynthesis of γ-butyrolactone autoregulators that switch on secondary metabolism and morphological development in Streptomyces. Proceedings of the National Academy of Sciences, 104(7), 2378-2383. Retrieved from [Link]

-

Li, R., & He, J. (2020). Regulation of Antibiotic Production by Signaling Molecules in Streptomyces. Frontiers in Microbiology, 10, 2971. Retrieved from [Link]

-

Li, Y., et al. (2015). A stepwise increase in pristinamycin II biosynthesis by Streptomyces pristinaespiralis through combinatorial metabolic engineering. Metabolic Engineering, 29, 123-133. Retrieved from [Link]

- CN102558302A - Method for separating and purifying pristinamycin - Google Patents. (n.d.).

-

Li, Y., et al. (2015). A stepwise increase in pristinamycin II biosynthesis by Streptomyces pristinaespiralis through combinatorial metabolic engineering. Metabolic Engineering, 29, 123-133. Retrieved from [Link]

-

Gene Replacement Analysis of the Streptomyces virginiae barA Gene Encoding the Butyrolactone Autoregulator Receptor Reveals that - ASM Journals. (n.d.). Retrieved from [Link]

-

Aleid, S. M., et al. (2022). Pristinamycin production using Streptomyces pristinaespiralis and date sirup as substrate-process modeling, optimization, and scale-up. Bioprocess and Biosystems Engineering, 45(4), 665-674. Retrieved from [Link]

-

Lee, S. Y., et al. (2020). Mini review: Genome mining approaches for the identification of secondary metabolite biosynthetic gene clusters in Streptomyces. Computational and Structural Biotechnology Journal, 18, 1548-1556. Retrieved from [Link]

-

Diastereoselective, Diversifiable Synthesis and Biological Evaluation of the Virginiamycin Inducers, the Virginiae Butanolides - ResearchGate. (n.d.). Retrieved from [Link]

-

Hamad, S. H., et al. (2022). Production, separation, and antimicrobial activity assessment of pristinamycin produced using date fruit extract as substrate. Preparative Biochemistry & Biotechnology, 52(7), 743-751. Retrieved from [Link]

- An In-depth Technical Guide to Pristinamycin IB: Chemical Structure and Physicochemical Properties - Benchchem. (n.d.).

-

Improved production of pristinamycin coupled with an adsorbent resin in fermentation by Streptomyces pristinaespiralis - ResearchGate. (n.d.). Retrieved from [Link]

-

NEW VIRGINIAE BUTANOLIDES FROM STREPTOMYCES VIRGINIAE - J-Stage. (n.d.). Retrieved from [Link]

-

Jia, B., et al. (2008). Evolution of Streptomyces pristinaespiralis for resistance and production of pristinamycin by genome shuffling. Applied Microbiology and Biotechnology, 80(2), 261-267. Retrieved from [Link]

-

Pristinamycin IIA - Wikipedia. (n.d.). Retrieved from [Link]

-

Mini review: Genome mining approaches for the identification of secondary metabolite biosynthetic gene clusters in Streptomyces - University of Iceland. (n.d.). Retrieved from [Link]

- Pristinamycin. (n.d.).

- Mini review: Genome mining approaches for the identification of secondary metabolite biosynthetic gene clusters in Streptomyces. (n.d.).

-

CRISPR-aided genome engineering for secondary metabolite biosynthesis in Streptomyces | Journal of Industrial Microbiology and Biotechnology | Oxford Academic. (n.d.). Retrieved from [Link]

-

Genome mining methods to discover novel secondary metabolites in a... - ResearchGate. (n.d.). Retrieved from [Link]

- An In-Depth Technical Guide to the Spectrum of Activity of Pristinamycin IB Against Gram-Positive Bacteria - Benchchem. (n.d.).

-

Koechlin, C., et al. (1988). Single oral dose pharmacokinetics of the two main components of pristinamycin in humans. Journal of Antimicrobial Chemotherapy, 22(5), 711-717. Retrieved from [Link]

-

In-vitro activity of pristinamycin and its components against gram-negative anaerobic bacilli and Gardnerella vaginalis - PubMed. (n.d.). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pristinamycin - Wikipedia [en.wikipedia.org]

- 3. Characterization of the ‘pristinamycin supercluster’ of Streptomyces pristinaespiralis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pristinamycin | Actions and Spectrum | medtigo [medtigo.com]

- 6. mims.com [mims.com]

- 7. benchchem.com [benchchem.com]

- 8. Research: Pristinamycin Biosynthesis | University of Tübingen [uni-tuebingen.de]

- 9. journals.asm.org [journals.asm.org]

- 10. Production, separation, and antimicrobial activity assessment of pristinamycin produced using date fruit extract as substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pristinamycin I biosynthesis in Streptomyces pristinaespiralis: molecular characterization of the first two structural peptide synthetase genes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Complex Signaling Cascade Governs Pristinamycin Biosynthesis in Streptomyces pristinaespiralis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Frontiers | Investigation of the Autoregulator-Receptor System in the Pristinamycin Producer Streptomyces pristinaespiralis [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. A stepwise increase in pristinamycin II biosynthesis by Streptomyces pristinaespiralis through combinatorial metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. US3154475A - Process for the production of pristinamycin - Google Patents [patents.google.com]

- 20. CN102558302A - Method for separating and purifying pristinamycin - Google Patents [patents.google.com]

- 21. Evolution of Streptomyces pristinaespiralis for resistance and production of pristinamycin by genome shuffling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

In Vitro Susceptibility of Methicillin-Resistant Staphylococcus aureus (MRSA) to Pristinamycin: A Technical Guide

Abstract

Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge in clinical settings, necessitating the exploration of alternative therapeutic agents. Pristinamycin, a streptogramin antibiotic, has demonstrated significant efficacy against MRSA. This technical guide provides an in-depth analysis of the in vitro susceptibility of MRSA to Pristinamycin, designed for researchers, scientists, and drug development professionals. We will explore its unique synergistic mechanism of action, detail standardized methodologies for susceptibility testing, present comprehensive data on its in vitro activity, and discuss the known mechanisms of resistance. This guide aims to equip the scientific community with the foundational knowledge required to effectively evaluate and utilize Pristinamycin in the ongoing battle against multidrug-resistant pathogens.

Introduction: The Imperative for Effective Anti-MRSA Agents

The emergence and global dissemination of Methicillin-resistant Staphylococcus aureus (MRSA) has become a significant public health concern. MRSA infections are associated with increased morbidity, mortality, and healthcare costs compared to infections caused by methicillin-susceptible S. aureus (MSSA)[1]. The resistance of MRSA to all beta-lactam antibiotics, the cornerstone of anti-staphylococcal therapy, has driven the need for alternative treatment options[2]. While agents like vancomycin and linezolid are available, the emergence of strains with reduced susceptibility to these drugs underscores the urgent need for a diverse arsenal of effective antibiotics[1][3].

Pristinamycin, a streptogramin antibiotic derived from Streptomyces pristinaespiralis, represents a valuable therapeutic option for treating staphylococcal infections[4]. It is a combination of two structurally distinct and synergistic components: Pristinamycin IA (PIa), a streptogramin B, and Pristinamycin IIA (PIIa), a streptogramin A[5]. While each component is individually bacteriostatic, their combination results in potent bactericidal activity, often up to 100 times more effective than the components alone[5][6]. This unique synergistic action makes Pristinamycin a compelling candidate for combating MRSA.

Mechanism of Action: A Synergistic Assault on the Bacterial Ribosome

The potent bactericidal activity of Pristinamycin against MRSA stems from the synergistic binding of its two components to the bacterial 50S ribosomal subunit, effectively halting protein synthesis[1][5][6].

-

Pristinamycin IIA (Streptogramin A): This component binds initially to the A-site of the peptidyl transferase center on the 50S ribosome. This binding induces a conformational change in the ribosome[6].

-

Pristinamycin IA (Streptogramin B): The conformational change induced by PIIA significantly increases the binding affinity of PIa to its target site on the P-site of the ribosome[6][7].

This sequential and cooperative binding of both components leads to an irreversible inhibition of polypeptide chain elongation, ultimately resulting in bacterial cell death[8]. This two-pronged attack is crucial for its potent bactericidal effect[8].

Caption: Synergistic action of Pristinamycin components on the 50S ribosome.

In Vitro Susceptibility Testing Methodologies

Accurate determination of MRSA susceptibility to Pristinamycin is paramount for clinical decision-making and drug development research. Standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), should be followed to ensure reliable and reproducible results[9][10][11][12].

Broth Microdilution

Broth microdilution is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Experimental Protocol: Broth Microdilution for Pristinamycin MIC Determination

-

Preparation of Pristinamycin Stock Solution:

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the MRSA strain.

-

Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL[5].

-

Dilute the standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL[5].

-

-

Serial Dilution in a 96-Well Microtiter Plate:

-

Add 100 µL of CAMHB to wells 2 through 12 of a 96-well microtiter plate[5].

-

Add 200 µL of the Pristinamycin working stock solution to well 1[5].

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10[5].

-

Well 11 will serve as the growth control (inoculum without antibiotic), and well 12 will serve as the sterility control (broth only)[5].

-

-

Inoculation and Incubation:

-

Interpretation of Results:

-

Following incubation, the MIC is determined as the lowest concentration of Pristinamycin that completely inhibits visible bacterial growth[5].

-

Caption: Workflow for MIC determination by broth microdilution.

Agar Dilution

Agar dilution is another method for determining the MIC. In this technique, varying concentrations of the antibiotic are incorporated into molten agar before it solidifies. The bacterial inoculum is then spotted onto the surface of the agar plates. The MIC is the lowest concentration of the antibiotic that inhibits visible growth. An agar dilution technique was used to determine the MIC of pristinamycin for 124 clinical isolates of methicillin-resistant Staphylococcus aureus, with all being inhibited by ≤0.5 mg/L[14].

Disk Diffusion

The disk diffusion method is a qualitative test that categorizes a strain as susceptible, intermediate, or resistant. A paper disk impregnated with a specific concentration of the antibiotic is placed on an agar plate inoculated with the test organism. The antibiotic diffuses from the disk, creating a concentration gradient. The diameter of the zone of inhibition around the disk is measured and interpreted according to standardized tables from CLSI or EUCAST[10].

A Note on Quinupristin-Dalfopristin as a Surrogate

In clinical laboratories, susceptibility testing for the intravenous streptogramin combination, quinupristin-dalfopristin, is often used as a surrogate to predict the susceptibility of S. aureus to Pristinamycin[15][16]. The MIC breakpoints for quinupristin-dalfopristin are typically ≤1.0 mg/L for susceptible, 2 mg/L for intermediate, and ≥4 mg/L for resistant[1].

In Vitro Activity of Pristinamycin Against MRSA

Numerous studies have demonstrated the potent in vitro activity of Pristinamycin against MRSA. It has been shown to be effective against strains that are resistant to other classes of antibiotics, including macrolides[17].

Table 1: In Vitro Susceptibility of MRSA to Pristinamycin and Comparator Agents

| Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | Reference(s) |

| Pristinamycin | 0.38 - 0.5 | 0.5 | 0.125 - 0.75 | [5][18] |

| Linezolid | 0.38 - 0.5 | 0.5 | 0.125 - 0.5 | [5][18] |

| Vancomycin | 1.5 - 2.0 | 2.0 | 0.5 - 2.0 | [5][18][19] |

| Teicoplanin | - | 2.0 | 0.125 - 2.0 | [18] |

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

The data consistently show that Pristinamycin has low MIC values against MRSA, comparable to other last-line agents like linezolid[5][18]. A study of 124 clinical MRSA isolates found that all were inhibited by Pristinamycin at a concentration of ≤0.5 mg/L[14].

Mechanisms of Resistance to Pristinamycin in MRSA

While Pristinamycin resistance in S. aureus is relatively uncommon, several mechanisms have been identified. Understanding these mechanisms is crucial for monitoring the emergence of resistance and for developing strategies to overcome it.

-

Target Site Modification: Mutations in the genes encoding ribosomal proteins, such as the L22 protein, can alter the binding site of Pristinamycin on the 50S ribosomal subunit, thereby reducing its efficacy[13].

-

Enzymatic Inactivation: Bacteria can acquire genes that encode for enzymes, such as acetyltransferases (e.g., VatA, VatB), which inactivate the streptogramin A component of Pristinamycin[13].

-

Active Efflux: Efflux pumps are membrane proteins that can actively transport Pristinamycin out of the bacterial cell, preventing it from reaching its ribosomal target at effective concentrations. The Vga(A) protein is a known efflux pump that confers resistance to streptogramin A antibiotics[13].

Caption: Overview of Pristinamycin resistance mechanisms in MRSA.

Synergistic Combinations

The potential for antibiotic synergy is a promising area of research to enhance efficacy and combat resistance. Studies have shown that Pristinamycin can act synergistically with other antibiotics against multidrug-resistant S. aureus. For instance, a significant synergistic effect has been observed when Pristinamycin is combined with doxycycline (82.13% of isolates) and levofloxacin (70.14% of isolates)[1]. In contrast, combinations with linezolid showed mostly additive effects, while combinations with cefoxitin and gentamicin demonstrated indifference[1]. Such combination therapies could be a valuable strategy to overcome Pristinamycin resistance and broaden its clinical utility[13].

Conclusion

Pristinamycin exhibits potent in vitro activity against MRSA, including multidrug-resistant strains. Its unique synergistic mechanism of action, which involves the dual binding of its two components to the bacterial ribosome, results in effective bactericidal activity. Standardized susceptibility testing methods, such as broth microdilution, are essential for accurately determining its efficacy against clinical isolates. While resistance can emerge through mechanisms like target site modification, enzymatic inactivation, and active efflux, the prevalence of resistance remains low. Furthermore, the potential for synergistic combinations with other antibiotics offers a promising avenue for future therapeutic strategies. This technical guide provides a comprehensive overview of the in vitro susceptibility of MRSA to Pristinamycin, underscoring its continued importance as a therapeutic option in the management of challenging Gram-positive infections.

References

-

Mutton, K. J., & Andrew, J. H. (1983). In vitro activity of pristinamycin against methicillin-resistant Staphylococcus aureus. Chemotherapy, 29(3), 218-224. [Link]

-

El-Halfawy, O. M., et al. (2025). Pristinamycin-antibiotic combinations against methicillin-resistant Staphylococcus aureus recovered from skin infections. BMC Infectious Diseases. [Link]

-

Bouanchaud, D. H. (1997). Susceptibility of methicillin-resistant Staphylococcus aureus to vancomycin, teicoplanin, linezolid, pristinamycin and other antibiotics. Journal of Antimicrobial Chemotherapy, 40(4), 549-555. [Link]

-

Lacroix, P., et al. (1986). Studies on pristinamycin synergism in Staphylococcus aureus. The Journal of Antibiotics, 39(9), 1314-1321. [Link]

-

Barriere, J. C., et al. (1992). Antimicrobial activity against Staphylococcus aureus of semisynthetic injectable streptogramins: RP 59500 and related compounds. Antimicrobial Agents and Chemotherapy, 36(7), 1396-1401. [Link]

-

Hassoun, A., et al. (2017). Molecular Mechanisms of Drug Resistance in Staphylococcus aureus. Microorganisms, 5(2), 25. [Link]

-

Mast, Y., et al. (2017). Improvement of pristinamycin I (PI) production in Streptomyces pristinaespiralis by metabolic engineering approaches. Metabolic Engineering, 43, 18-28. [Link]

-

Weber, P. (1997). [In vitro activity of pristinamycin on respiratory bacteria]. Pathologie Biologie, 45(5), 380-384. [Link]

-

El Solh, N., et al. (1984). [Resistance to Pristinamycin (Or Virginiamycin) of Strains of Staphylococcus Aureus]. Pathologie Biologie, 32(5), 362-368. [Link]

-

El-Halfawy, O. M., et al. (2025). Pristinamycin-antibiotic combinations against methicillin-resistant Staphylococcus aureus recovered from skin infections. PubMed. [Link]

-

NHS Tayside. (n.d.). Pristinamycin Prescribing Guidance. [Link]

-

Wikipedia. (n.d.). Pristinamycin. [Link]

-

Ling, T. K., et al. (1995). In-vitro susceptibility of isolates of methicillin-resistant Staphylococcus aureus 1988-1993. The Journal of Hospital Infection, 31(3), 185-193. [Link]

-

Howden, B. P., et al. (2010). Use of Pristinamycin for Infections by Gram-Positive Bacteria: Clinical Experience at an Australian Hospital. Antimicrobial Agents and Chemotherapy, 54(7), 3073-3077. [Link]

-

Taylor, T. A., & Unakal, C. G. (2023). Staphylococcus Aureus. In StatPearls. StatPearls Publishing. [Link]

-

Robson, R. A., & Kotsiou, G. (2003). Successful oral pristinamycin therapy for osteoarticular infections due to methicillin-resistant Staphylococcus aureus (MRSA) and other Staphylococcus spp. Journal of Antimicrobial Chemotherapy, 51(3), 733-735. [Link]

-

European Committee on Antimicrobial Susceptibility Testing. (2021). Clinical Breakpoint Tables. [Link]

-

Drugeon, H. B., et al. (1989). Comparative in-vitro activity of erythromycin, vancomycin and pristinamycin. The Journal of Hospital Infection, 14 Suppl A, 19-27. [Link]

-

ResearchGate. (n.d.). MIC 50 , and MIC 90 values for antibiotics tested for MRSA isolates. [Link]

-

European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

-

Clinical and Laboratory Standards Institute. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing. [Link]

-

Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. [Link]

-

U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

-

National Institute for Communicable Diseases. (n.d.). European Committee on Antimicrobial Susceptibility Testing. [Link]

-

CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]

-

European Committee on Antimicrobial Susceptibility Testing. (2017). EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance. [Link]

-

European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST breakpoints. [Link]

-

Clinical and Laboratory Standards Institute. (2024). CLSI M100Ed34(1). [Link]

-

European Committee on Antimicrobial Susceptibility Testing. (2024). Breakpoint tables for interpretation of MICs and zone diameters. Version 14.0. [Link]

Sources

- 1. Pristinamycin-antibiotic combinations against methicillin-resistant Staphylococcus aureus recovered from skin infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bacterial Targets of Antibiotics in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pristinamycin-antibiotic combinations against methicillin-resistant Staphylococcus aureus recovered from skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pristinamycin - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Studies on pristinamycin synergism in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [In vitro activity of pristinamycin on respiratory bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iacld.com [iacld.com]

- 10. chainnetwork.org [chainnetwork.org]

- 11. darvashco.com [darvashco.com]

- 12. megumed.de [megumed.de]

- 13. benchchem.com [benchchem.com]

- 14. In vitro activity of pristinamycin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nhstaysideadtc.scot.nhs.uk [nhstaysideadtc.scot.nhs.uk]

- 16. Use of Pristinamycin for Infections by Gram-Positive Bacteria: Clinical Experience at an Australian Hospital - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comparative in-vitro activity of erythromycin, vancomycin and pristinamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Susceptibility of methicillin-resistant Staphylococcus aureus to vancomycin, teicoplanin, linezolid, pristinamycin and other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Analysis of the Pristinamycin Biosynthetic Gene Cluster